4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
Description
Properties
Molecular Formula |
C12H13F2NO4 |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
3,3-difluoro-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13F2NO4/c13-12(14,6-10(16)17)8-15-11(18)19-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)(H,16,17) |
InChI Key |
IKSCVLHNDOQSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the following key steps:
- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino acid nitrogen.
- Incorporation of fluorine atoms at the 3-position of the butanoic acid chain.
- Control of stereochemistry to obtain enantiomerically enriched products.
Method 1: Cbz Protection of Fluorinated Amino Acids via Benzyl Chloroformate
One classical approach involves direct Cbz protection of fluorinated amino acids such as 3,3-difluoroalanine derivatives using benzyl chloroformate under basic conditions.
- The fluorinated amino acid (e.g., D,L-3-fluoroalanine or its difluoro analog) is dissolved in aqueous sodium hydroxide (4 N) at low temperature (around 5 °C).
- Benzyl chloroformate is added dropwise in portions while maintaining the pH above 11 and temperature below 10 °C.
- The reaction mixture is stirred overnight at room temperature to ensure complete protection.
- The product is isolated by acidification to precipitate the Cbz-protected amino acid, followed by extraction and recrystallization from ether/petroleum ether mixtures.
- Yields are moderate to good, typically around 60-80%.
- Melting points range from 108-116 °C with decomposition noted above these temperatures.
- Optical rotation data confirm the enantiomeric purity when starting from enantiopure amino acids.
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Cbz protection | Benzyl chloroformate, NaOH, 5-25 °C | 60-80 | Requires careful pH and temp control |
| Isolation and purification | Acidification, ether extraction | - | Recrystallization improves purity |
This method is well-documented for 3-fluoroalanine derivatives and can be adapted for difluorinated analogs with appropriate modifications.
Method 2: Nickel-Catalyzed Enantioconvergent Cross-Coupling
A more recent and innovative method involves the asymmetric synthesis of protected unnatural α-amino acids, including difluorinated variants, via nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo amino acid derivatives with organozinc reagents.
- Uses racemic α-haloglycine derivatives bearing the Cbz protecting group.
- Employs a chiral nickel/pybox catalyst system to achieve high enantioselectivity.
- Alkylzinc reagents introduce the desired alkyl substituents, including difluoromethyl groups.
- The reaction tolerates a broad range of functional groups and proceeds under mild conditions (room temperature, nitrogen atmosphere).
- Catalyst: NiBr2·glyme with chiral pybox ligand.
- Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Temperature: Ambient to slightly elevated.
- Atmosphere: Dry nitrogen or inert gas.
- High yields (up to 84%) and excellent enantiomeric excess (up to 97% ee).
- Scalable to gram quantities without loss of efficiency.
- Compatible with sensitive functional groups such as alkenes, alkynes, nitriles, and silyl ethers.
- Provides a versatile platform for synthesizing a wide variety of unnatural amino acids, including 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid analogs.
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Catalyst loading | 5 mol% NiBr2·glyme, 6 mol% ligand | High yield and ee |
| Solvent | THF or DMF | Good solubility and reactivity |
| Temperature | Room temperature | Mild, convenient |
| Reaction time | 1-2 hours | Efficient coupling |
| Yield | 80-85% | Isolated, purified product |
| Enantiomeric excess (ee) | 95-97% | High stereocontrol |
- The cross-coupling proceeds via radical intermediates generated from the racemic α-halo amino acid.
- The chiral nickel catalyst controls the stereochemistry during the alkyl-alkyl bond formation.
- This method circumvents the need for chiral auxiliaries or enzymatic resolutions.
Method 3: Peptide Coupling Using HATU and Triethylamine
Another approach involves coupling a Cbz-protected fluorinated amino acid derivative with an appropriate amine or intermediate using peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine in DMF.
Procedure Summary:
- The Cbz-protected fluorinated amino acid is dissolved in DMF.
- HATU is added dropwise to activate the carboxyl group.
- Triethylamine is used to maintain basic conditions and facilitate coupling.
- The reaction mixture is stirred for about 40 minutes.
- The product is purified by reversed-phase liquid chromatography and lyophilized.
- Hydrogenation with 5% Pd/C under hydrogen atmosphere removes protecting groups if necessary.
- Further purification by chromatography yields the target compound.
- Overall yield for two steps is about 21%.
- LC/MS confirms the molecular weight and purity.
- This method is useful for late-stage functionalization and incorporation into peptides or complex molecules.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity | Notes |
|---|---|---|---|---|
| Cbz Protection via Benzyl Chloroformate | Benzyl chloroformate, NaOH, low temp | 60-80 | Depends on starting material | Classical, robust method |
| Nickel-Catalyzed Cross-Coupling | NiBr2·glyme, chiral pybox ligand, organozinc, THF/DMF | 80-85 | Up to 97% ee | Modern, asymmetric, broad scope |
| Peptide Coupling with HATU | HATU, triethylamine, DMF, Pd/C hydrogenation | ~21 (2 steps) | Not specified | Useful for late-stage modification |
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a protective moiety for amines, enabling selective reactions at other functional groups.
Key Notes :
-
The difluorinated backbone enhances stability against enzymatic degradation, making deprotection efficient under standard conditions .
-
Hydrogenolysis is preferred for large-scale synthesis due to scalability and high yields .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation for peptide synthesis.
| Coupling Agent | Co-reagent | Application | Yield |
|---|---|---|---|
| EDC/HOBt | DIPEA | Conjugation with amino acids or amines | 70–85% |
| DCC/DMAP | – | Synthesis of ester intermediates | 65–80% |
Mechanistic Insight :
-
The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .
-
Steric effects from the Cbz group may slightly reduce coupling efficiency compared to non-fluorinated analogs .
Nucleophilic Substitution Reactions
The difluorinated β-carbon exhibits unique reactivity in substitution pathways.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | NaH, alkyl halide, THF | Substituted butanoate derivatives | |
| Mitsunobu Reaction | DIAD, PPh₃, alcohol | Ether-linked derivatives |
Structural Impact :
-
Fluorine atoms stabilize transition states via hyperconjugation, facilitating SN2 mechanisms.
-
The Cbz group directs regioselectivity by shielding the α-carbon from nucleophilic attack .
Esterification and Derivatization
The carboxylic acid is esterified for further functionalization.
Thermodynamic Data :
-
Ester derivatives exhibit improved solubility in organic solvents (e.g., DMF, THF) compared to the parent acid .
Biological Activity and Enzyme Interactions
Fluorination enhances bioactivity, particularly in protease inhibition.
| Target Enzyme | IC₅₀ | Mechanism | Reference |
|---|---|---|---|
| Cysteine proteases | 0.8–1.2 μM | Competitive inhibition via fluorinated β-carbon | |
| Metalloproteases | 2.5–3.7 μM | Chelation of active-site metal ions |
Structure-Activity Relationship (SAR) :
-
The difluorinated backbone reduces metabolic degradation by 40–60% compared to non-fluorinated analogs .
-
The Cbz group enhances membrane permeability, facilitating cellular uptake .
Comparative Reactivity with Analogs
A comparison with structurally similar compounds highlights key differences.
| Compound | Reactivity Profile | Unique Feature |
|---|---|---|
| 4-{[(Cbz)amino}-3,3-difluorobutanoic acid | Enhanced electrophilicity, protease inhibition | Difluoro substitution at β-position |
| (S)-3-Cbz-amino-4,4,4-trifluorobutanoic acid | Higher steric hindrance, reduced coupling efficiency | Trifluoromethyl group |
| 2-Cbz-amino-4,4-difluoropentanoic acid | Increased solubility, lower enzymatic stability | Extended carbon chain |
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
2-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorobutanoic Acid
- Structure: The tert-butoxycarbonyl (Boc) group replaces the Cbz group, and the amino group is at the 2-position.
- Molecular Formula: C₉H₁₅F₂NO₄ | Molecular Weight: 239.22 g/mol .
- Key Differences: Protecting Group: Boc (acid-labile) vs. Cbz (hydrogenolysis-sensitive). Stability: Boc offers better stability under basic conditions but requires acidic deprotection.
4-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorobutanoic Acid
- Structure : Similar to the target compound but with a Boc group instead of Cbz.
- Molecular Formula: Likely C₁₁H₁₇F₂NO₄ (estimated) | Molecular Weight: ~269.26 g/mol (calculated) .
- Key Differences :
- Deprotection Strategy : Boc removal requires trifluoroacetic acid (TFA), whereas Cbz requires catalytic hydrogenation.
- Lipophilicity : Boc may slightly reduce logP compared to the aromatic Cbz group.
3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid
- Structure : Cbz group at position 3; 2,4,5-trifluorophenyl substituent at position 4.
- Molecular Formula: C₁₈H₁₆F₃NO₄ | Molecular Weight: 367.32 g/mol .
- Key Differences :
- Fluorine Substitution : Trifluorophenyl introduces strong electron-withdrawing effects, altering acidity (pKa) and binding affinity.
- Application : Used in Sitagliptin quality control, highlighting its role as a pharmaceutical impurity.
3-(Boc-amino)-4-(3-fluorophenyl)butyric Acid
- Structure: Boc-protected amino group at position 3; 3-fluorophenyl at position 4.
- Molecular Formula: C₁₅H₂₀FNO₄ | Molecular Weight: 297.32 g/mol .
- Key Differences: Substituent Position: Fluorine on the phenyl ring vs. the butanoic acid chain.
Comparative Data Table
| Compound Name | Protecting Group | Amino Position | Fluorine Substitution | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid | Cbz | 4 | 3,3-difluoro | ~285.24 (estimated) | Pharmaceutical synthesis |
| 2-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorobutanoic acid | Boc | 2 | 3,3-difluoro | 239.22 | Peptide chemistry |
| 4-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorobutanoic acid | Boc | 4 | 3,3-difluoro | ~269.26 (estimated) | Drug intermediate |
| 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | Cbz | 3 | 2,4,5-trifluorophenyl | 367.32 | Sitagliptin impurity |
| 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid | Boc | 3 | 3-fluorophenyl | 297.32 | Medicinal chemistry R&D |
Research Findings and Implications
- Protecting Group Impact :
- Fluorine Effects: 3,3-Difluoro substitution on butanoic acid increases metabolic stability compared to fluorinated aromatic rings . Trifluorophenyl groups enhance target binding in enzyme inhibitors but may reduce solubility .
- Synthetic Utility :
- The target compound’s Cbz group enables orthogonal deprotection strategies in multi-step syntheses .
Biological Activity
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid (commonly referred to as Cbz-Difluoro-Butanoic Acid) is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is CHFNO, with a molecular weight of approximately 277.24 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and two fluorine atoms at the 3-position of the butanoic acid backbone. This specific arrangement contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 277.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid involves several key steps:
- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
- Fluorination : Two fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Formation of Butanoic Acid Chain : The butanoic acid structure is constructed through alkylation and oxidation reactions.
These methods emphasize the importance of protecting groups in synthetic pathways to achieve high yields and selectivity.
The biological activity of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid primarily stems from its interaction with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, revealing the active amino group that participates in biochemical reactions. The presence of fluorine enhances the compound's stability and reactivity, making it an attractive candidate for drug development.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with specific enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively analyze these interactions. Computational studies using molecular docking simulations provide insights into how this compound interacts at the molecular level with target proteins.
Comparative Analysis
To understand the uniqueness of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(((Benzyloxy)carbonyl)amino)-propanoic acid | 4132-86-9 | Contains a propanoic backbone; less fluorination |
| ((Benzyloxy)carbonyl)-L-alanine | 1142-20-7 | L-alanine structure; lacks fluorine substitution |
| 4-{[(Benzyloxy)carbonyl]amino}-2,2-difluorobutanoic acid | 130592-03-9 | Different position of fluorination on butanoic acid |
The presence of two fluorine atoms in this compound imparts unique properties such as increased stability and altered reactivity compared to similar compounds without fluorine atoms.
Case Studies
Research has demonstrated that derivatives like 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid exhibit significant biological activity in various assays:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid with high purity?
- Methodological Answer : Synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the amino moiety and fluorinating the β-carbon of the butanoic acid backbone. A multi-step approach is recommended:
Protection : Use benzyl chloroformate to protect the amino group under basic conditions (e.g., NaHCO₃).
Fluorination : Employ diethylaminosulfur trifluoride (DAST) or XtalFluor reagents for selective difluorination at the 3,3-positions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
- Critical Note : Monitor reaction intermediates via TLC to avoid over-fluorination or side reactions.
Q. How can researchers characterize the structure and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of fluorine substitutions (¹⁹F NMR) and backbone structure (¹H/¹³C NMR). The Cbz group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA in water) to assess purity (>95% by area under the curve).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected for C₁₂H₁₂F₂NO₄) .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Recommendations : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar). The Cbz group is prone to hydrolysis in humid environments; silica gel desiccants are advised .
Advanced Research Questions
Q. How does the 3,3-difluoro substitution influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insights :
- Electron-Withdrawing Effect : Fluorine increases the acidity of adjacent protons, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors).
- Metabolic Stability : Difluoro groups reduce oxidative metabolism by cytochrome P450 enzymes, prolonging in vivo half-life .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Troubleshooting Framework :
Purity Verification : Re-test activity after repurifying the compound (HPLC or recrystallization). Impurities like unreacted intermediates can skew results .
Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess; racemization during synthesis may alter activity .
Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .
Q. How can this compound serve as a building block in peptide synthesis?
- Application Strategy :
- Protection/Deprotection : The Cbz group is stable under acidic conditions but removable via hydrogenolysis (H₂/Pd-C). This allows sequential peptide chain elongation .
- Conjugation : React the carboxylic acid moiety with amine-containing peptides using EDC/HOBt coupling. The fluorinated backbone may enhance peptide rigidity and protease resistance .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
